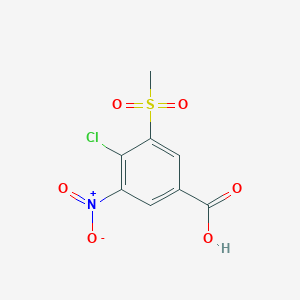
3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid typically involves the nitration of 3-methylsulfonyl-4-chlorobenzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.
Aplicaciones Científicas De Investigación
3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro and methylsulfonyl groups can also participate in binding interactions with proteins, influencing their activity and function .
Comparación Con Compuestos Similares
3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid can be compared with similar compounds such as:
4-Chloro-3-nitrobenzoic acid: Lacks the methylsulfonyl group, which may result in different reactivity and biological activity.
3-Methylsulfonyl-4-chlorobenzoic acid:
3-Methylsulfonyl-4-nitrobenzoic acid: Lacks the chloro group, which may influence its substitution reactions and biological interactions.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-chloro-3-methylsulfonyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-17(15,16)6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZMFGOOVBJJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)



![3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2406065.png)
![N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2406067.png)
